Product packaging for 2-Benzofurylboronic acid(Cat. No.:CAS No. 98437-24-2)

2-Benzofurylboronic acid

Cat. No.: B1272953
CAS No.: 98437-24-2
M. Wt: 161.95 g/mol
InChI Key: PKRRNTJIHGOMRC-UHFFFAOYSA-N
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Description

Benzofuran-2-boronic acid (CAS 98437-24-2) is a high-purity, heteroaryl boronic acid that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for the construction of complex organic molecules, pharmaceuticals, and agrochemicals . In biochemical research, this compound is a known inhibitor of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. It acts by reversibly forming a covalent bond with the serine residue in the enzyme's active site, demonstrating potent inhibition with a Ki value of 0.22 ± 0.05 μM . Furthermore, Benzofuran-2-boronic acid functions as a highly selective fluorescent sensor for the detection of palladium (Pd²⁺) . Upon reaction with Pd²⁺ under basic conditions, it rapidly forms a fluorescent dimer at room temperature, enabling sensitive and high-throughput monitoring of palladium residues, which is critical for pharmaceutical and environmental safety . The unique properties of boronic acids, including their ability to act as bioisosteres and form reversible covalent complexes, make them valuable for designing targeted inhibitors and probes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BO3 B1272953 2-Benzofurylboronic acid CAS No. 98437-24-2

Properties

IUPAC Name

1-benzofuran-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRNTJIHGOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2O1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379937
Record name Benzofuran-2-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-24-2
Record name Benzofuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-2-boronic acid
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Advanced Synthetic Methodologies for Benzofuran 2 Boronic Acid and Derivatives

Direct Synthesis of Benzofuran-2-boronic Acid

Palladium-Catalyzed Boronylation Routes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the borylation of aryl halides and pseudo-halides has been extensively studied. nih.govbeilstein-journals.orgresearchgate.net These methods generally offer high efficiency and broad functional group tolerance. organic-chemistry.org

A common and effective route to benzofuran-2-boronic acid involves the palladium-catalyzed reaction of 2-bromobenzofuran (B1272952) with bis(pinacolato)diboron (B136004) (B₂pin₂), followed by hydrolysis of the resulting pinacol (B44631) ester. ontosight.ai This reaction, a variant of the Miyaura borylation, typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The pinacol ester intermediate can be isolated or hydrolyzed in situ to afford the desired boronic acid.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of 2-Bromobenzofuran

CatalystLigandBaseSolventTemperature (°C)Yield (%)
PdCl₂(dppf)dppfKOAcDioxane80High
Pd(OAc)₂SPhosK₃PO₄Toluene100>90
XPhos-Pd-G2XPhosKOAcMeOHRoom TempGood to Excellent

This table is a composite representation based on typical conditions reported for Miyaura borylation reactions and may not reflect specific results for 2-bromobenzofuran.

An alternative approach involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the 2-position of the benzofuran (B130515) ring, creating a potent nucleophile. This is followed by quenching with an electrophilic boron source such as trimethyl borate (B1201080). Subsequent hydrolysis of the resulting boronate ester furnishes benzofuran-2-boronic acid. This method is particularly useful when the starting material is the parent benzofuran rather than a halogenated derivative.

The direct synthesis of benzofuran-2-boronic acid pinacol ester is often preferred as the ester is generally more stable and easier to purify than the corresponding boronic acid. scbt.com The pinacol ester can be readily converted to the boronic acid if needed, or used directly in subsequent cross-coupling reactions. scbt.com The palladium-catalyzed coupling of 2-halobenzofurans with B₂pin₂ is the most prevalent method for this transformation. ontosight.aichemicalbook.com A modification of Hartwig's borylation procedure has also been successfully employed for the synthesis of substituted benzofuran-2-boronic acid pinacol esters. researchgate.net

Copper-Catalyzed Approaches

Copper-catalyzed borylation reactions have emerged as an attractive alternative to palladium-based systems due to the lower cost and toxicity of copper. mdpi.com These reactions often exhibit good functional group tolerance and can proceed under mild conditions. mdpi.com While direct copper-catalyzed borylation of the benzofuran ring at the 2-position to form the boronic acid is an area of ongoing research, related transformations have been developed. For instance, a copper(I)-catalyzed domino-borylation-protodeboronation strategy has been used for the chemoselective reduction of benzofuran-2-yl ketones to the corresponding alcohols, proceeding through a borylated intermediate. acs.org Additionally, copper-catalyzed heteroannulation has been utilized in the synthesis of substituted benzofuran-2-boronic acid pinacol esters from appropriately functionalized precursors. nih.gov

Metal-Free Boronylation Strategies

The development of metal-free synthetic methods is a significant goal in green chemistry. In the context of borylation, several strategies have been explored. BCl₃-induced borylative cyclization of ortho-alkynyl anisoles represents a metal-free route to C3-borylated benzofurans. nih.govnih.gov The primary dichloro(heteroaryl)borane products can be converted to the corresponding pinacol boronate esters or used directly in subsequent reactions. nih.govnih.gov

More recently, photoinduced, metal-free borylation of aryl halides has been reported. rsc.orgrsc.org This method utilizes visible light to promote the reaction between an aryl halide and a diboron (B99234) reagent in the absence of a metal catalyst. While broadly applicable to a range of aryl bromides, the borylation of brominated benzofuran under these conditions was reported to give an acceptable but modest yield of 23%. rsc.orgrsc.org Further development in this area is needed to improve efficiency for heteroaromatic substrates like benzofuran.

Iterative C-C Bond Formation via Transient Boronic Acids

A significant advancement in constructing complex molecules is the use of iterative reactions involving transiently generated boronic acids to form multiple carbon-carbon bonds in a controlled sequence. core.ac.ukshu.ac.uknih.gov This modern synthetic goal allows for the rapid increase of molecular complexity from simple precursors. core.ac.uk A key approach in this area involves the in situ preparation of reactive allylic and benzylic boronic acids. core.ac.uknih.gov These transient intermediates are typically generated by reacting flow-generated diazo compounds with existing boronic acids at room temperature. core.ac.uk

This method offers a powerful alternative to traditional transition-metal-catalyzed coupling reactions, addressing the need to reduce reliance on precious metals and minimize metal impurities in final products. shu.ac.uknih.gov The process has demonstrated the ability to form up to three new C-C bonds in a single sequence. core.ac.ukshu.ac.uk The sequence can be terminated by trapping the final reactive boronic acid species with an electrophile, such as an aldehyde, to yield a diverse range of chemical structures. core.ac.uknih.gov This strategy represents a versatile and innovative route for C-C bond formation, opening new avenues for synthetic strategies that bypass conventional multistep routes. core.ac.uk

Synthesis of Substituted Benzofuran-2-boronic Acid Derivatives

The synthesis of substituted benzofuran-2-boronic acids is pivotal for their use as building blocks in medicinal chemistry and material science. Methodologies often focus on either preparing a functionalized benzofuran core before introducing the boronic acid moiety or using the boronic acid as a handle for diversification.

The creation of functionalized benzofuran cores is a critical first step in the synthesis of many complex derivatives. One direct method to create borylated benzofurans is through the direct oxyboration of o-alkynylphenols. mdpi.com In this reaction, a preformed boron-oxygen σ-bond is added across an alkyne that has been activated by a carbophilic gold catalyst. mdpi.com

Another powerful strategy involves the palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles to produce benzoyl-substituted benzofuran heterocycles. nih.govacs.org An efficient one-pot approach for synthesizing 2,3-diarylbenzofurans involves a sequential iodocyclization and palladium-catalyzed Suzuki coupling of 2-alkynylanisoles with boronic acids. figshare.com This method is notable for its use of water as a solvent and avoids the need to isolate the 3-iodo-2-arylbenzofuran intermediate. figshare.com

A variety of metal catalysts have been employed to construct the benzofuran ring system. For instance, rhodium-catalyzed arylation and cyclization of propargyl alcohols with aryl boronic acids can generate the benzofuran skeleton. acs.org Similarly, nickel catalysis has been used to activate robust C-F bonds, enabling the cross-coupling of 2-fluorobenzofurans with arylboronic acids to yield 2-arylbenzofurans. beilstein-journals.org

Diversity-oriented synthesis (DOS) provides an efficient pathway to generate large libraries of structurally varied compounds for biological screening. acs.orgresearchgate.net Benzofuran-2-boronic acid is a key intermediate in such synthetic campaigns. acs.org A notable DOS strategy begins with commercially available salicylaldehydes, which are reacted with ethyl 2-diazoacetate to form 3-carboxylate benzofurans. acs.orgacs.org

These benzofuran esters are then converted into the corresponding benzofuran-2-boronic acid derivatives in excellent yields (88–98%) by treatment with lithium diisopropylamide (LDA) and trimethyl borate at low temperatures (−78 °C). acs.org The resulting boronic acids are versatile handles for subsequent diversification reactions, most commonly the Suzuki coupling, to introduce a wide range of aryl or heteroaryl substituents at the 2-position of the benzofuran core. acs.orgacs.org This approach was used to create a library of 54 lead-like compounds with diverse physicochemical properties. acs.orgdiva-portal.org

Table 1: Synthesis of Substituted (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid Derivatives

Starting Benzofuran (Substituent at C5)Product: (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acidYield (%)Reference
-H(3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid98 acs.org
-Br(5-bromo-3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid88 acs.org
-NO₂(3-(ethoxycarbonyl)-5-nitrobenzofuran-2-yl)boronic acid91 acs.org

Green Chemistry Approaches in Benzofuran-2-boronic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of valuable chemical intermediates. For benzofuran derivatives, this includes the use of environmentally benign solvents and catalysts. An efficient protocol for the one-pot synthesis of 2,3-diarylbenzofurans is conducted in water, which serves as a green solvent. figshare.com This process avoids the use of volatile organic compounds and simplifies product isolation. figshare.com

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, represents another eco-friendly approach. nih.govacs.org These solvents are biodegradable, have low toxicity, and can be used in one-pot reactions involving o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide. nih.govacs.org

Furthermore, replacing precious metal catalysts like palladium with earth-abundant and less toxic alternatives such as iron is a key goal of green chemistry. chinesechemsoc.org Iron-catalyzed transformations have been developed for the skeletal editing of benzofuran derivatives, providing a novel route to cyclic boronic acids under mild conditions. chinesechemsoc.org The use of recyclable catalysts, such as Pd/C for the conversion of allyl-phenols, also contributes to a more sustainable synthetic process. mdpi.com

Mechanistic Investigations of Benzofuran-2-boronic Acid Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of benzofuran-2-boronic acid from a pre-formed benzofuran is often achieved via a directed ortho-metalation pathway. In the method described by Qin et al., the ester at the 3-position directs the deprotonation at the 2-position by a strong base like lithium diisopropylamide (LDA). acs.org The resulting lithiated intermediate is then quenched with an electrophilic boron source, such as trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Mechanistic insights from related reactions also inform the synthesis of benzofuran-2-boronic acid derivatives. In the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, the proposed mechanism involves the formation of a nickelacyclopropane intermediate from the interaction of the 2-fluorobenzofuran with a zero-valent nickel species. beilstein-journals.org This is followed by β-fluorine elimination to form a benzofuranylnickel(II) fluoride, which then undergoes transmetalation with the arylboronic acid and reductive elimination to yield the 2-arylbenzofuran product. beilstein-journals.org

In copper-catalyzed cross-coupling reactions, the mechanism often involves transmetalation between an anionic borate species (formed from the boronic acid and a base) and a Cu(II) intermediate. researchgate.net For gold-catalyzed reactions, such as the direct oxyboration of o-alkynylphenols, the mechanism involves the π-acid activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack and cyclization. mdpi.com Recent studies on the skeletal editing of benzofurans using iron catalysis have highlighted the critical role of alkali metal alkoxides, where lithium alkoxides promote boron insertion and sodium alkoxides favor silicon migration, indicating that subtle changes in reaction conditions can lead to divergent mechanistic pathways. chinesechemsoc.org

Catalytic Applications in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. mdpi.com Within this context, benzofuran-2-boronic acid has emerged as a valuable coupling partner.

Benzofuran-2-boronic Acid as a Coupling Partner

Benzofuran-2-boronic acid is frequently utilized as a nucleophilic partner in Suzuki-Miyaura reactions to introduce the benzofuran-2-yl moiety into a variety of organic molecules. mdpi.comnih.gov This is particularly important as the 2-arylbenzo[b]furan structure is a key feature in many compounds with a wide range of biological activities. mdpi.com Its utility is demonstrated in its reactions with a diverse array of electrophilic partners, including various aryl and heteroaryl halides.

Benzofuran-2-boronic acid demonstrates effective coupling with a range of aryl halides. Research has shown its successful reaction with iodoarenes, bromoarenes, and even the less reactive chloroarenes. For instance, in a continuous-flow protocol, benzofuran-2-boronic acid selectively reacted at the iodide position of 2-iodobromobenzene to yield 2-(2-bromophenyl)benzofuran in 91% yield. researchgate.net

The reactivity extends to complex polycyclic systems. One study detailed a one-pot, three-step synthesis starting from 9,10-dibromoanthracene (B139309), where the initial coupling was performed with benzofuran-2-boronic acid, followed by a second coupling with 4-chlorophenyl boronic acid. acs.org Furthermore, the coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids has been optimized to produce novel benzofuran (B130515) derivatives containing a biaryl moiety in good to excellent yields (85-98%). mdpi.com Even challenging aryl chlorides can be used as coupling partners. The development of MIDA (N-methyliminodiacetic acid) boronates allows for the slow release of unstable boronic acids, enabling efficient coupling with various aryl chlorides. google.com

Aryl HalideCatalyst/LigandBaseSolventProductYield (%)Ref
2-IodobromobenzenePd EnCatBu₄NOAcEtOH2-(2-Bromophenyl)benzofuran91 researchgate.net
9,10-DibromoanthracenePalladacycle IAK₂CO₃THF/H₂O9-(Benzofuran-2-yl)-10-bromoanthracene- acs.org
2-(4-Bromophenyl)benzofuranPd(II) complexK₂CO₃EtOH/H₂O2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzofuran91 mdpi.com
4-Chlorobenzonitrile (B146240)Pd(OAc)₂ / RuPhosNa₂CO₃THF/H₂O4-(Benzofuran-2-yl)benzonitrile92 nih.govacs.org
1-tert-Butoxy-4-chlorobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene2-(4-(tert-Butoxy)phenyl)benzofuran~70 google.com

The scope of benzofuran-2-boronic acid's reactivity includes heteroaryl halides and their trifluoroborate counterparts. Potassium heteroaryltrifluoroborates, such as benzofuran-2-yltrifluoroborate, are often preferred over the corresponding boronic acids due to their enhanced stability and resistance to protodeboronation. acs.org These stable, bench-top reagents can be effectively coupled with a variety of aryl and heteroaryl halides. nih.gov

For example, benzofuran-2-yltrifluoroborate smoothly cross-couples with 4-chlorobenzonitrile to give the product in 92% yield. nih.govacs.org The reaction's versatility is also shown in the coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various arylboronic acids, demonstrating that the benzofuran structure itself can be the halide component. arkat-usa.org Additionally, photoredox/nickel dual catalysis has enabled the coupling of heteroaryl halides like benzofuran with trifluoroborate building blocks. acs.org

Coupling Partner 1Coupling Partner 2Catalyst SystemProductYield (%)Ref
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhos4-(Benzofuran-2-yl)benzonitrile92 nih.govacs.org
Benzofuran-2-yltrifluoroborate4-BromoacetophenonePd(OAc)₂ / RuPhos1-(4-(Benzofuran-2-yl)phenyl)ethan-1-one87 nih.gov
3-(5-Bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidBenzothiazole-oxime Pd(II) complex3-(5-Phenylbenzofuran-2-yl)-1H-pyrazole88 arkat-usa.org
Chromanone trifluoroborate2-Bromobenzofuran (B1272952)Ir(ppy)₂-(dtbbpy)PF₆ / NiCl₂·dme/dtbbpy2-(Benzofuran-2-yl)chroman-4-one78 acs.org
5-Bromo-2-fluorobenzofuran[4-(Trifluoromethyl)phenyl]boronic acidPd(PPh₃)₄2-Fluoro-5-(4-(trifluoromethyl)phenyl)benzofuran95 beilstein-journals.org

The success of the Suzuki-Miyaura coupling of benzofuran-2-boronic acid is highly dependent on the choice of catalyst and associated ligands.

Palladium: Palladium-based catalysts are the most extensively used for these transformations. nih.gov A variety of ligands have been developed to enhance the activity and stability of the palladium catalyst. Electron-rich, bulky phosphine (B1218219) ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective, particularly for coupling with challenging substrates like heteroaryl chlorides. nih.govrsc.org For instance, the combination of Pd(OAc)₂ and RuPhos is efficient for coupling benzofuran-2-yltrifluoroborate with aryl chlorides. nih.govacs.org Palladacycle complexes have also been employed, showing good results in the monoarylation of 9,10-dibromoanthracene with benzofuran-2-boronic acid. acs.org

Nickel: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel catalysis has been successfully applied to the cross-coupling of 2-fluorobenzofurans with arylboronic acids, a reaction that proceeds via the activation of the typically inert C–F bond. beilstein-journals.org A system of Ni(cod)₂ with PCy₃ as a ligand effectively couples 2-fluorobenzofuran with phenylboronic acid. beilstein-journals.org Dual catalysis systems, combining nickel with a photoredox catalyst, have also been developed for the α-arylation of chromanones using benzofuran halides. acs.org

Cobalt: More recently, first-row transition metals like cobalt have been explored for Suzuki-Miyaura couplings. A notable example is the cobalt-catalyzed coupling between aryl triflate electrophiles and heteroaryl boron nucleophiles, including benzofuran-2-boronic acid derivatives. nih.govacs.org The use of a (iPrPNP)CoCl (PNP = bis(phosphino)pyridine) precatalyst enabled the formation of 2-phenylbenzofuran (B156813) from phenyl triflate and benzofuranyl-BPin. acs.org This marked the first instance of a cobalt-catalyzed Suzuki–Miyaura cross-coupling with neutral boron nucleophiles. nih.gov

CatalystLigandSubstrate 1Substrate 2Yield (%)Ref
Pd(OAc)₂RuPhosBenzofuran-2-yltrifluoroborate4-Chlorobenzonitrile92 nih.govacs.org
Pd₂(dba)₃SPhosCu(III)[(10-(4-BrPh)-5,15-bis-F5PhC)]Benzofuran-2-boronic acid70 nih.gov
Ni(cod)₂PCy₃2-FluorobenzofuranPhenylboronic acid95 beilstein-journals.org
(iPrPNP)CoCl-Phenyl triflateBenzofuran-2-ylBPin85 acs.org
Palladacycle IA-9,10-DibromoanthraceneBenzofuran-2-boronic acid- acs.org

Transmetalation, the transfer of the organic group from the boron atom to the transition metal center, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. rsc.orgnih.gov For palladium-catalyzed reactions, the mechanism is relatively well-understood and typically involves the formation of a boronate species by reaction of the boronic acid with a base. researchgate.netdur.ac.uk This negatively charged 'ate' complex is more nucleophilic and readily transfers the aryl group to the Pd(II) center. dur.ac.uk Studies have shown that for boronic acids prone to decomposition, such as benzofuran-2-boronic acid, rapid transmetalation is crucial to outcompete the unproductive protodeboronation pathway. rsc.org

For first-row transition metals like cobalt and iron, the transmetalation mechanism is less established. nih.gov Recent studies using benzofuran-2-boronic acid and its derivatives have provided significant insights. In a cobalt-catalyzed system, transmetalation was found to occur rapidly from a high-spin (S=1) cobalt alkoxide to form a diamagnetic (S=0) cobalt heteroarene product. nih.govacs.org This spin-state change is a key difference from palladium chemistry. nih.gov Similarly, for iron-catalyzed reactions, it has been proposed that the initial π-coordination of the furan (B31954) ring facilitates the formation of the oxygen-boron bond, which in turn promotes transmetalation. nih.gov While boronic acids themselves were not optimal for the cobalt system, the corresponding boronate esters proved effective, highlighting the subtle but critical role of the boron reagent's form. nih.govacs.org

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. arkat-usa.orgscielo.org.mx Several microwave-assisted Suzuki-Miyaura coupling protocols have been developed utilizing benzofuran-2-boronic acid and its derivatives.

The synthesis of various 5-arylbenzofuran-2-carboxylates was achieved by coupling methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids under microwave heating (200 W) at 150 °C, with reactions completing in as little as 23 minutes. researchgate.net In another study, the coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with arylboronic acids showed significantly higher yields and shorter reaction times under microwave irradiation (10-15 minutes) compared to thermal heating (6-8 hours). arkat-usa.org Continuous-flow systems have also been combined with microwave assistance. An ethanol (B145695) solution of benzofuran-2-boronic acid and an iodoarene was pumped through a packed-bed reactor containing an encapsulated palladium catalyst (Pd EnCat) while being irradiated with microwaves, allowing for efficient and scalable synthesis. researchgate.net

ReactantsCatalystConditionsTimeYield (%)Ref
Methyl 5-bromobenzofuran-2-carboxylate + Phenylboronic acid2-Quinolinealdoxime-Pd(II)-complex (0.1 mol%)Toluene, Cs₂CO₃, MW (200W), 150°C23 min97 researchgate.net
3-(5-Bromobenzofuran-2-yl)-1H-pyrazole + Phenylboronic acidBenzothiazole-oxime Pd(II) complex (0.25 mol%)DMF/H₂O, KOH, TBAB, MW10 min88 arkat-usa.org
(E)-(4-Bromophenyl)(...)-methanone + Phenylboronic acidPd(PPh₃)₄ (15 mol%)H₂O, Na₂CO₃, MW (180W), 80°C2 min80 scielo.org.mx
Benzofuran-2-boronic acid + IodoarenePd EnCatEtOH, Bu₄NOAc, MW, Continuous Flow-- researchgate.net

Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a carbonyl compound, an amine, and an organoboronic acid to form α-amino acids and other substituted amines. mdpi.comacs.orgnih.gov Benzofuran-2-boronic acid is a suitable organoboron component in this reaction, providing access to valuable benzofuran-containing amino acid derivatives. wikipedia.orgnih.gov

A significant application of the Petasis reaction with benzofuran-2-boronic acid is the synthesis of α-(2-benzofuranyl)-glycine derivatives. These compounds are of interest in medicinal chemistry.

One reported method involves the reaction of benzofuran-2-boronic acid, N-t-butanesulfinamide, and glyoxylic acid. mdpi.com In the presence of indium(III) bromide (InBr₃) as a Lewis acid catalyst in dichloromethane (B109758) at room temperature, this reaction afforded α-(2-benzofuranyl)-glycine with a 78% yield and 99% diastereoselectivity. mdpi.com This approach provides a practical and mild strategy for accessing these functionally diverse and enantiomerically enriched amino acids. mdpi.com

Microwave-assisted, solvent-free conditions have also been developed for the Petasis reaction. organic-chemistry.org This method has been shown to be effective for the synthesis of fragile compounds, including benzofuran derivatives, in significantly higher yields compared to traditional methods. organic-chemistry.org

Various catalytic systems have been employed to promote the Petasis reaction. While some reactions proceed without a catalyst, the use of catalysts can often improve yields, reaction times, and stereoselectivity. mdpi.comnih.gov

For the synthesis of α-(2-benzofuranyl)-glycine derivatives, Lewis acids such as InBr₃ have proven effective. mdpi.comnih.gov The Lewis acid activates the carbonyl group, facilitating the formation of the key intermediate that undergoes nucleophilic attack by the organoboronic acid.

Other catalytic systems used in Petasis reactions with different substrates include chiral BINOL derivatives for asymmetric catalysis, and lanthanum triflate (La(OTf)₃) under microwave irradiation. mdpi.comnih.gov The choice of catalyst can be crucial for achieving high efficiency and selectivity, particularly in the synthesis of chiral products. nih.gov

Other C-C Bond Forming Reactions

Besides the Suzuki-Miyaura and Petasis reactions, benzofuran-2-boronic acid can participate in other C-C bond-forming transformations. For instance, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids, including potentially benzofuran-2-boronic acid itself, have been developed. beilstein-journals.org This reaction proceeds via the activation of the aromatic C-F bond and allows for the synthesis of various 2-arylbenzofurans under mild conditions. beilstein-journals.org

Furthermore, a transition-metal-free method for the synthesis of ketones from aldehydes and boronic acids has been reported. ucm.es This reaction utilizes nitrosobenzene (B162901) to activate both the boronic acid and the aldehyde's C-H bond, triggering a C-C bond-forming step through an intramolecular migration. ucm.es While not explicitly demonstrated with benzofuran-2-boronic acid, the broad applicability of this method suggests its potential for the synthesis of benzofuranyl ketones.

Heck Reactions

The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. However, variations such as the oxidative Heck reaction allow for the use of organoboron compounds like benzofuran-2-boronic acid. In these reactions, a Pd(0) catalyst is oxidized to Pd(II) in the catalytic cycle, which is then regenerated using an external oxidant.

A notable application is the palladium(II)-catalyzed oxidative Heck reaction of benzofuran-2-boronic acid with acrolein. This reaction provides a direct route to (E)-3-(benzofuran-2-yl)acrylaldehyde, a cinnamaldehyde (B126680) derivative. In one study, the reaction between benzofuran-2-boronic acid and an excess of acrolein, heated with microwaves at 100 °C for 30 minutes, yielded the product in 43% yield. diva-portal.org This method demonstrates the utility of benzofuran-2-boronic acid in synthesizing α,β-unsaturated aldehydes, which are valuable synthetic intermediates. diva-portal.org

The general mechanism for the oxidative boron-Heck reaction involves the transmetalation of the aryl group from the boronic acid to a Pd(II) complex. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which releases the arylated alkene product and a Pd(0)-hydride species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle. acs.org The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, ligands, and oxidant. acs.org Another variant, the dehydrative Heck arylation, has been developed, which can involve the in-situ formation of olefins from alcohols, followed by their coupling with an aryl partner.

Table 1: Heck Reaction with Benzofuran-2-boronic Acid
Alkene PartnerCatalyst SystemConditionsProductYieldReference
AcroleinPd(OAc)₂Microwave, 100 °C, 30 min(E)-3-(benzofuran-2-yl)acrylaldehyde43% diva-portal.org

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction that forms a C-C bond between an organotin compound (organostannane) and an organohalide or triflate. Benzofuran-2-boronic acid is not a direct substrate for the Stille reaction, as organoboron compounds are characteristic of Suzuki-Miyaura coupling.

However, the benzofuran scaffold is frequently constructed or functionalized using Stille chemistry. In these cases, a halogenated benzofuran derivative is coupled with an organostannane. Furthermore, tandem or sequential reactions have been developed where a Stille coupling is part of a multi-step, one-pot synthesis that may also involve boronic acids in a separate step. rsc.org For instance, a key alkyl palladium intermediate formed during an intramolecular Heck reaction can be intercepted by an organotin compound in a subsequent Stille-type coupling step to generate complex dihydrobenzofuran structures. acs.org In a reported enantioselective intramolecular Heck-Matsuda/Carbonylation/Stille coupling sequence, various aryl and alkyl groups were successfully coupled from organotin reagents to form functionalized 2,3-dihydrobenzofurans with good to excellent yields (up to 91%) and high enantioselectivity. acs.org

Negishi Coupling

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organohalide or triflate. Similar to the Stille coupling, benzofuran-2-boronic acid is not the typical nucleophilic partner in this transformation.

Research has shown that polyhalogenated benzofurans can undergo site-selective Negishi coupling. beilstein-journals.org For example, studies by Bach et al. demonstrated the use of 2,3-dibromobenzofuran (B3192647) and 2,3,5-tribromobenzofuran as substrates in Negishi cross-coupling reactions, allowing for the controlled introduction of substituents onto the benzofuran ring. beilstein-journals.orgrsc.org In these syntheses, an organozinc reagent is coupled at a specific C-Br bond on the benzofuran core, a process governed by the choice of catalyst and reaction conditions. rsc.org This highlights the importance of the Negishi reaction in modifying the benzofuran skeleton, even though it does not directly employ the corresponding boronic acid.

Kumada Coupling

The Kumada coupling utilizes a palladium or nickel catalyst to form a C-C bond between an organomagnesium reagent (Grignard reagent) and an organohalide. Once again, this reaction class does not directly involve organoboron species like benzofuran-2-boronic acid.

The benzofuran framework, however, can be elaborated using Kumada coupling. Syntheses of complex natural products containing the benzofuran moiety have employed sequential cross-coupling strategies where a halogenated benzofuran is subjected to Kumada coupling. rsc.org For instance, the synthesis of eupomatenoids involved a nickel-catalyzed Kumada reaction to couple an allyl magnesium bromide with a 5-bromobenzofuran (B130475) derivative. rsc.org This demonstrates the synthetic utility of Kumada chemistry in the functionalization of a pre-formed benzofuran ring, which may have been synthesized in prior steps using other methods, such as those involving boronic acids.

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful, atom-economical strategy for forming C-C bonds by activating two C-H bonds, thus avoiding the need for pre-functionalized substrates like organohalides. While benzofuran-2-boronic acid is itself a pre-functionalized reagent, related oxidative couplings directly on the benzofuran heterocycle are highly relevant for forming 2-arylbenzofurans.

In an important example of aerobic oxidative coupling, benzofuran can be directly coupled with benzene (B151609). nih.govuri.edu Initial studies showed that stoichiometric amounts of palladium(II) acetate (B1210297), Pd(OAc)₂, in acetic acid could couple benzofuran and benzene to produce 2-phenylbenzofuran in 73% yield. nih.govuri.edu The process was made catalytic by introducing an oxidant. The use of a heteropolymolybdovanadic acid (HPMV) co-catalyst with molecular oxygen (O₂) as the terminal oxidant led to the exclusive formation of 2-phenylbenzofuran in a near-quantitative 98% yield. nih.govuri.edu This highlights a green chemistry approach to C-C bond formation at the C-2 position of benzofuran. nih.gov

The mechanism is thought to involve the electrophilic palladation of the electron-rich benzofuran at the C-2 position, followed by deprotonation of the coupling partner (e.g., benzene) and reductive elimination to form the biaryl product and Pd(0), which is then reoxidized by the oxidant. google.comgoogle.com

Table 2: Oxidative Coupling of Benzofuran with Benzene
Catalyst SystemOxidantSolvent/AdditiveProductYieldReference
Pd(OAc)₂ (stoichiometric)NoneAcetic Acid2-Phenylbenzofuran73% nih.govuri.edu
Pd(OAc)₂ (25 mol%)Cu(OAc)₂ (4 equiv.)Acetic Acid2-Phenylbenzofuran44% nih.gov
Pd(OAc)₂ (10 mol%), H₄PMo₁₁VO₄₀ (10 mol%)O₂ (3 atm)Acetic Acid2-Phenylbenzofuran98% nih.govuri.edu

Catalytic Applications in Carbon Heteroatom Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. While this reaction is broadly applicable, specific documented examples detailing the use of benzofuran-2-boronic acid as the arylating agent are not prevalent in the readily available scientific literature.

In principle, a variation of the Buchwald-Hartwig amination, often referred to as the Suzuki-Miyaura C-N coupling, can employ boronic acids. This reaction typically involves the coupling of an aryl or heteroaryl boronic acid with an amine in the presence of a palladium catalyst and a suitable base. The general reaction parameters for such transformations often involve catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands such as XPhos or RuPhos.

A study on the palladium-catalyzed amination of bromobenzene (B47551) with various heterocyclic amines provides insight into the general conditions that could potentially be adapted for benzofuran-2-boronic acid. unicatt.itrsc.org The optimization of this reaction often involves screening different palladium precatalysts, phosphine ligands, solvents, and bases. nih.gov For instance, catalyst systems like [Pd(allyl)Cl]₂ with ligands such as t-BuBrettPhos or TrixiePhos have shown high efficacy for certain amine couplings. unicatt.it Common bases employed include sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). nih.gov

However, without specific research findings for benzofuran-2-boronic acid in this context, a detailed data table on its performance cannot be compiled. The reactivity of heteroaromatic boronic acids can be influenced by the electronic properties of the heterocyclic ring and the stability of the boronic acid under the reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N and C-O bonds using aryl boronic acids. mdpi.com This reaction is attractive due to its often milder reaction conditions, which can sometimes be performed in the presence of air and at room temperature. mdpi.com

The Chan-Lam coupling involves the reaction of an aryl boronic acid with an amine or an alcohol to form the corresponding N-aryl or O-aryl product. mdpi.com The reaction is typically catalyzed by copper salts such as copper(II) acetate (B1210297) (Cu(OAc)₂). researchgate.netmdpi.com

One study detailed a convenient and efficient Chan-Lam cross-coupling reaction catalyzed by a novel copper complex derived from a benzofuran (B130515) moiety. researchgate.net While this study used a benzofuran-containing catalyst, it highlights the compatibility of the benzofuran scaffold within the Chan-Lam coupling framework. The general protocol involves the coupling of an aryl boronic acid with an N-H or O-H containing compound in the presence of a copper catalyst and a base. researchgate.net

A proposed general mechanism for the Chan-Lam coupling involves the transmetalation of the boronic acid with a Cu(II) species, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate forges the C-N or C-O bond. mdpi.com

Despite the broad utility of the Chan-Lam coupling, specific studies focusing on benzofuran-2-boronic acid as a substrate are limited. One investigation into the Cu(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with various boronic acids provides a general protocol that could potentially be applied. nih.gov The optimized conditions in this study involved Cu(OAc)₂ as the catalyst, 1,10-phenanthroline (B135089) as a ligand, and K₃PO₄ as the base in DME at room temperature. researchgate.net

Below is a hypothetical data table illustrating potential reaction parameters based on general Chan-Lam coupling protocols.

EntryAmine/AlcoholCatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilineCu(OAc)₂PyridineEt₃NCH₂Cl₂RTNot Reported
2PhenolCu(OAc)₂NoneK₂CO₃Dioxane80Not Reported
3ImidazoleCu(II)-complex-PyridineCH₂Cl₂RTNot Reported

Note: The yields for the coupling of benzofuran-2-boronic acid are not explicitly reported in the cited literature under these specific conditions.

Ullmann Coupling

The Ullmann condensation, a classical copper-promoted reaction, is traditionally used for the formation of C-O bonds by coupling an aryl halide with an alcohol or phenol. organic-chemistry.org Modern variations of this reaction, sometimes referred to as Ullmann-type reactions, can also involve other coupling partners, including boronic acids, for the formation of carbon-heteroatom bonds.

While the traditional Ullmann reaction involves aryl halides, related copper-catalyzed C-O bond-forming reactions can utilize boronic acids. These reactions often require a copper catalyst, a ligand, and a base, and are typically conducted at elevated temperatures.

A study on the synthesis of thieno[3,2-b]furan (B2985385) derivatives utilized an intramolecular Ullmann C-O coupling reaction catalyzed by a combination of CuI and 1,10-phenanthroline. researchgate.net Although this example describes an intramolecular cyclization, it demonstrates the utility of copper catalysis in forming a C-O bond involving a heteroaromatic system.

Direct intermolecular Ullmann-type coupling of benzofuran-2-boronic acid with phenols is not extensively documented. However, the general principles of copper-catalyzed C-O bond formation suggest that such a transformation is plausible. The reaction would likely involve the formation of a copper-phenoxide species that then undergoes a cross-coupling reaction with the benzofuran-2-boronic acid.

A representative set of conditions for a copper-catalyzed C-O coupling of a generic arylboronic acid is presented in the table below.

EntryPhenolCatalystLigandBaseSolventTemp (°C)Yield (%)
14-MethoxyphenolCuI1,10-PhenanthrolineCs₂CO₃Toluene110Not Reported
2PhenolCu(OAc)₂DMAPK₂CO₃DMF100Not Reported

Note: Specific yields for the coupling of benzofuran-2-boronic acid under these conditions are not available in the reviewed literature.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic organic reaction for the formation of ethers from the reaction of an organohalide with a deprotonated alcohol (alkoxide) via an Sₙ2 mechanism. researchgate.net The direct application of a boronic acid, such as benzofuran-2-boronic acid, in a traditional Williamson ether synthesis is not feasible due to the nature of the reactants and the reaction mechanism.

The Williamson synthesis requires a nucleophilic alkoxide and an electrophilic alkyl halide. researchgate.net Benzofuran-2-boronic acid is not an alkyl halide and does not possess a suitable leaving group for an Sₙ2 reaction. Furthermore, the boronic acid moiety is not typically employed as a direct precursor to a nucleophilic species in this context without prior transformation.

To utilize benzofuran-2-boronic acid in a reaction analogous to the Williamson ether synthesis, it would first need to be converted into a suitable electrophile, such as a 2-halobenzofuran. Alternatively, a different synthetic strategy, such as the Chan-Lam or Ullmann-type C-O coupling reactions discussed previously, would be more appropriate for the formation of an ether linkage involving the benzofuran-2-yl moiety.

Therefore, there are no reported research findings or data tables for the direct application of benzofuran-2-boronic acid in the Williamson ether synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Molecules

Benzofuran-2-boronic acid serves as a crucial building block in the creation of a wide array of biologically active compounds. chemimpex.com Its utility stems from its ability to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. smolecule.com This reaction is fundamental in constructing the complex molecular architectures often required for therapeutic efficacy. smolecule.comnih.gov

The benzofuran (B130515) motif itself is a core component of numerous natural and synthetic compounds that exhibit a range of pharmacological activities, including antiviral, antibacterial, and antitumor effects. acs.orgnih.gov The incorporation of a boronic acid group at the 2-position of the benzofuran ring enhances its versatility, allowing for the strategic and efficient synthesis of novel derivatives with potential therapeutic applications. chemimpex.comnih.gov

Development of Pharmaceutical Agents and Drug Candidates

The synthesis of highly functionalized, nitrogen-bearing diarylmethanes, which are important pharmacophores, can be readily achieved using benzofuran-2-boronic acid as a key reagent. chemicalbook.com This highlights its direct application in generating molecules with drug-like properties. The stable and generally non-toxic nature of the boronic acid group makes it an attractive feature in the design of new pharmaceutical agents. nih.gov Researchers have successfully synthesized libraries of compounds based on benzofuran scaffolds, demonstrating the adaptability of this starting material for creating diverse molecular structures for drug screening. acs.org

Role in Drug Discovery Programs

Benzofuran-2-boronic acid and its derivatives are integral to many drug discovery programs. chemimpex.com The ability to systematically modify the benzofuran core through reactions involving the boronic acid moiety allows for the exploration of structure-activity relationships (SAR). nih.gov This systematic approach is crucial for optimizing lead compounds and developing potent and selective drug candidates. For instance, in the development of Hepatitis C Virus (HCV) inhibitors, derivatives of benzyl (B1604629) boronic acid were identified as critical for potent antiviral activity. nih.govacs.orgosti.govnih.govresearchgate.net

Modulators of Biological Targets

The unique chemical properties of benzofuran-2-boronic acid enable it to interact with and modulate the activity of various biological targets, making it a valuable lead structure for inhibitor design. chemimpex.com

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes like AmpC, is a major public health concern. tcichemicals.comnih.govgoogle.com Benzofuran-2-boronic acid has been identified as an inhibitor of AmpC β-lactamase. tcichemicals.com It acts as a non-β-lactam inhibitor, offering a potential strategy to overcome resistance. nih.gov The boronic acid moiety is crucial for this inhibitory activity, as it can mimic the transition state of the natural substrate, binding to the active site of the enzyme. Structure-based design efforts have focused on modifying the benzofuran scaffold to enhance the affinity and potency of these inhibitors. nih.gov One of the most potent compounds identified in a study was benzo[b]thiophene-2-boronic acid, a close structural analog, with an affinity of 27 nM for E. coli AmpC. nih.gov

CompoundTargetInhibition Constant (Ki)
Benzofuran-2-boronic acidAmpC β-lactamase0.22 ± 0.05 μM tcichemicals.com
Benzo[b]thiophene-2-boronic acidAmpC β-lactamase27 nM nih.gov

This table presents the inhibitory activity of Benzofuran-2-boronic acid and a related compound against AmpC β-lactamase.

The hepatitis C virus (HCV) NS5B polymerase is a key enzyme in the viral replication cycle and a prime target for antiviral drug development. nih.govacs.orgosti.govnih.govresearchgate.net A benzyl boronic acid pharmacophore was found to be essential for broad-spectrum antiviral activity against multiple HCV genotypes. nih.govacs.org Research in this area led to the discovery of GSK5852, a non-nucleoside NS5B inhibitor where the N-benzyl boronic acid was critical for its potent antiviral effect. nih.govacs.orgosti.govnih.govresearchgate.net Although GSK5852 faced challenges with its metabolic stability, this discovery spurred the development of second-generation inhibitors. nih.govacs.orgosti.govnih.govresearchgate.net X-ray crystallography studies have provided insights into how these boronic acid-containing inhibitors bind to the NS5B polymerase, revealing key interactions within the enzyme's active site. nih.govacs.orgnih.govresearchgate.net

The benzofuran scaffold is present in many compounds with demonstrated anticancer and antimicrobial activities. nih.govmdpi.comresearchgate.net Derivatives of benzofuran-2-boronic acid are being investigated for their potential in these therapeutic areas. For example, (7-Fluoro-1-benzofuran-2-yl)boronic acid has shown inhibitory effects against various cancer cell lines. smolecule.com Similarly, (5-Methoxybenzofuran-2-yl)boronic acid has exhibited cytotoxic effects against cancer cells and also possesses antimicrobial properties. The diverse biological activities associated with the benzofuran core underscore the potential of its boronic acid derivatives as a source for new anticancer and antimicrobial agents. nih.govscirp.org

DerivativePotential Application
(7-Fluoro-1-benzofuran-2-yl)boronic acidAnticancer smolecule.com
(5-Methoxybenzofuran-2-yl)boronic acidAnticancer, Antimicrobial

This table highlights the potential therapeutic applications of substituted benzofuran-2-boronic acid derivatives.

Antivirulence Compounds

The development of antivirulence compounds, which disarm pathogens without killing them, is a promising strategy to combat bacterial infections while potentially reducing the selective pressure for antibiotic resistance. researchgate.net Benzofuran derivatives have been identified as a viable scaffold for this purpose. Specifically, research has focused on inhibiting the bacterial thiol-disulfide oxidoreductase DsbA, an enzyme essential for the assembly of virulence factors in many Gram-negative bacteria. researchgate.net

In a structure-based drug design approach, a benzofuran hit that binds to the active site groove of Escherichia coli DsbA was elaborated. researchgate.net By installing substituted phenyl groups at the 5- and 6-positions of the benzofuran core using Suzuki-Miyaura coupling, a series of analogues were synthesized. researchgate.net Further elaboration from the C-2 position led to 2,6-disubstituted analogues that extended into a previously un-probed polar region of the DsbA binding groove. researchgate.net Biochemical analyses confirmed that these elaborated benzofuran compounds inhibited the oxidation activity of DsbA in vitro, highlighting the potential of this series to be developed into a novel class of antivirulence agents. researchgate.net

Bone Anabolic Agents

Benzofuran-based compounds have emerged as potential bone anabolic agents, which stimulate new bone formation and can aid in fracture healing and treating bone-loss disorders. researchgate.netnih.govbepls.com A series of novel benzofuran-dihydropyridine hybrids were designed through a molecular hybridization approach to assess their bone anabolic capabilities. nih.gov

One particular derivative, compound 21 (ethyl 4-(7-(sec-butyl)-2-(4-methylbenzoyl)benzofuran-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate), demonstrated significant activity. nih.gov In in vitro studies, this compound markedly enhanced alkaline phosphatase (ALP) production and the formation of mineralized nodules, both of which are critical processes in osteogenesis. nih.gov Further histological and molecular studies revealed that compound 21 promotes new bone regeneration in drill-hole defect models by increasing the expression of Bone Morphogenic Protein-2 (BMP-2). nih.gov Molecular modeling suggested that both the benzofuran and dihydropyridine (B1217469) moieties are essential for binding to the BMP2 receptor, a key target for osteogenic agents. nih.gov

Bioconjugation Techniques

Benzofuran-2-boronic acid is a valuable compound in bioconjugation, a set of techniques used to link biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. chemimpex.com This utility is largely due to the unique properties of the boronic acid functional group. chemimpex.comnih.gov

Boronic acids are known to form reversible covalent bonds with 1,2-cis diols, a functional group present in many biological molecules, including sugars and glycoproteins. nih.govnih.gov This reactivity allows for the site-selective labeling and modification of proteins. nih.gov The ability to attach benzofuran-2-boronic acid to biomolecules facilitates the development of targeted drug delivery systems and diagnostic sensors. chemimpex.comchemimpex.com The field of bioorthogonal chemistry, which focuses on reactions that can occur in living systems without interfering with native biochemical processes, has increasingly incorporated boronic acids for these precise modifications. nih.gov

Structure-Activity Relationship (SAR) Studies of Benzofuran-2-boronic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For benzofuran derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

Anticancer Activity : Early SAR studies on benzofuran derivatives identified that substitutions at the C-2 position were critical for the compounds' cytotoxic activity against cancer cells. mdpi.com Modifications at this position play a significant role in influencing the selectivity of these compounds for cancer cells over normal cells. mdpi.com

Antiviral Activity : In the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, SAR studies within a benzyl boronic acid series showed that placing electron-withdrawing groups next to the boron atom improved antiviral activity. nih.govacs.org This was particularly effective against viral replicons containing resistance mutations. acs.org

Enzyme Inhibition : For derivatives targeting monoamine oxidase A (MAO-A), SAR studies highlighted the importance of a thiophene (B33073) substituent. vulcanchem.com Molecular docking simulations indicated that the sulfur atom of the thiophene ring forms a van der Waals contact with a tyrosine residue in the MAO-A active site, enhancing the binding affinity. vulcanchem.com

Prodrug Strategies Involving Benzofuran-2-boronic Acid Moieties

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. researchgate.net This strategy is often used to overcome poor pharmacokinetic properties. The boronic acid moiety is particularly useful in prodrug design. nih.govnih.gov

One major application is to mask a hydroxyl group on a parent drug, which can be susceptible to rapid phase II metabolism. nih.gov By forming a boronic ester, the prodrug can bypass this metabolic pathway, leading to improved oral bioavailability and significantly higher plasma concentrations of the active drug. nih.gov For example, a boronic acid prodrug of endoxifen (B1662132) resulted in an 80-fold increase in exposure compared to administering the parent drug directly. nih.govnih.gov

Additionally, the boronic acid group can act as a trigger for selective drug release. Aromatic boronic acids and their esters are stable but can be cleaved by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in the microenvironment of tumors. nih.govnih.gov This cleavage converts the electron-withdrawing boronate group into an electron-donating hydroxyl group, activating the drug specifically at the target site and improving selectivity. nih.gov

Pharmacokinetic Considerations in Drug Design

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical factor in its development. The benzofuran scaffold has been central to efforts to optimize these properties. A notable example is the development of inhibitors for the HCV NS5B polymerase. nih.govacs.org

The initial clinical candidate, GSK5852, featured an N-benzyl boronic acid pharmacophore that was essential for potent antiviral activity. nih.gov However, the compound suffered from a short plasma half-life (5 hours) in humans due to facile benzylic oxidation, which was identified as a major metabolic liability. nih.govacs.org

This led to a backup program aimed at designing a second-generation inhibitor with improved metabolic stability. nih.govacs.org The goal was to reduce or eliminate the benzylic oxidation while retaining the crucial boron pharmacophore. acs.orgacs.org The successful effort resulted in GSK8175, a sulfonamide-N-benzoxaborole analog. nih.gov This new compound showed low clearance in preclinical species and, in clinical studies, displayed a much longer half-life of 60–63 hours. nih.govacs.org This case validates the hypothesis that addressing the specific metabolic liability through structural modification could dramatically improve human pharmacokinetic properties. nih.gov

Applications in Materials Science

Development of Advanced Materials

Benzofuran-2-boronic acid serves as a crucial intermediate in the creation of advanced materials with tailored properties. chemimpex.com Its rigid, planar benzofuran (B130515) core and the reactive boronic acid group allow for its incorporation into larger, complex molecular architectures, leading to materials with enhanced performance characteristics for electronic and optical applications. chemimpex.comscbt.com

The utility of benzofuran-2-boronic acid extends to the synthesis of specialized polymers and nanomaterials. chemimpex.com It can be polymerized or grafted onto polymer chains to impart specific functionalities. For instance, a platinum electrode modified with a poly(benzofuran-2-boronic acid) film was developed for the electrochemical determination of salbutamol (B1663637) sulfate. cumhuriyet.edu.tr This demonstrates its application in creating polymer-based sensory devices. The compound's ability to participate in reactions like the Suzuki-Miyaura coupling is pivotal for constructing conjugated polymers, which are essential for advanced electronic devices. chemimpex.com Furthermore, the unique properties of benzofuran-2-boronic acid make it suitable for the development of various nanomaterials designed to improve the performance of electronics. chemimpex.com

In the field of organic electronics, benzofuran-2-boronic acid is a recognized building block for materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.comuivchem.com Its structural features contribute to the thermal stability and charge-transporting properties of the resulting materials, which are critical for the efficiency and longevity of OLED devices. nih.gov

Research has shown that benzofuran-2-boronic acid can be used as a key reagent in the synthesis of complex, anthracene-based emitters for OLEDs through palladium-catalyzed Suzuki coupling reactions. nih.gov In one-pot sequential coupling processes, it has been successfully used to create diversely substituted anthracene (B1667546) derivatives, which are promising candidates for OLED applications. nih.gov The incorporation of the benzofuran unit can influence the electronic properties and emission wavelengths of these materials. nih.gov

Table 1: Application of Benzofuran-2-boronic Acid in OLED Emitter Synthesis

Precursor Catalyst Reaction Type Resulting Structure Application Reference
9,10-dibromoanthracene (B139309) Palladacycle IA Sequential one-pot triple Suzuki coupling Diversely substituted anthracene derivatives OLED Emitters nih.gov
Aryl halides Palladium catalyst Suzuki-Miyaura cross-coupling Anthracene-based molecules OLED Emitters nih.gov

Chemical Sensors and Environmental Monitoring

The unique chemical properties of benzofuran-2-boronic acid make it an excellent candidate for the development of chemical sensors, contributing to environmental monitoring and safety applications. chemimpex.com Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, a principle that is widely exploited in sensor design. scbt.comnih.gov

Specifically, benzofuran-2-boronic acid has been utilized as a highly selective fluorescent sensor for palladium (Pd²⁺) ions. chemisgroup.usresearchgate.net In the presence of a palladium catalyst and an amine under basic conditions, the weakly fluorescent benzofuran-2-boronic acid undergoes a dimerization reaction to form a highly fluorescent benzofuran dimer. researchgate.netresearchgate.net This "turn-on" fluorescence response allows for the sensitive detection of palladium, with a reported detection limit as low as 9.8 nM. chemisgroup.usresearchgate.net This method has been adapted for high-throughput screening in microplates. researchgate.net This sensing mechanism has also been extended to detect tertiary amines, such as triethylamine, which promote the palladium-catalyzed dimerization and subsequent fluorescence enhancement. researchgate.net

Table 2: Benzofuran-2-boronic Acid Based Chemical Sensors

Target Analyte Sensor Principle Response Type Detection Limit Reference
Palladium (Pd²⁺) Palladium-catalyzed dimerization Fluorescence "turn-on" 9.8 nM chemisgroup.usresearchgate.net
Triethylamine (TEA) Promotion of Pd-catalyzed dimerization Fluorescence enhancement 0.091 µM researchgate.net

Optoelectronic Materials and Semiconductor Synthesis

Benzofuran-2-boronic acid is a valuable building block in the synthesis of organic semiconductors and optoelectronic materials. cymitquimica.comtcichemicals.com The benzofuran heterocycle is a key component in many functional organic materials due to its electron-rich nature and rigid structure, which facilitate charge transport. researchgate.net Furan-containing compounds are actively researched for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPV), and OLEDs. researchgate.netacs.org

Benzofuran-2-boronic acid serves as a reagent for introducing the benzofuran moiety into larger π-conjugated systems via cross-coupling reactions. google.com This strategy is employed to construct materials with specific electronic and optical properties, such as tailored band gaps and charge carrier mobilities. acs.org For example, derivatives like 2,7-dioctylbenzofuro[3,2-b]benzofuran, which features a fused benzofuran backbone, have been synthesized and shown to have two-dimensional charge transport channels, making them suitable for use in OFETs. researchgate.net The synthesis of such complex structures often relies on precursors that can be derived from or coupled with benzofuran-based boronic acids.

Covalent Organic Frameworks (COFs) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high stability. tcichemicals.comchinesechemsoc.org They are constructed from organic building blocks, known as linkers, connected by strong covalent bonds. tcichemicals.com Boronic acids are among the most important linkers used in COF synthesis. tcichemicals.com The self-condensation of boronic acids or their condensation with diol-containing linkers (like catechols) forms boroxine (B1236090) or boronic ester linkages, respectively, which were used in the synthesis of the very first COFs. tcichemicals.comtcichemicals.com

While direct use of benzofuran-2-boronic acid as a primary linker in widely-known COFs is not as extensively documented as simpler boronic acids, its structural motif is highly relevant. The principles of boronic acid chemistry are central to forming boronic ester-linked COFs, which are noted for their good crystallinity and high thermal stability. tcichemicals.com The benzofuran unit can be incorporated into more complex linker molecules used for COF synthesis to create frameworks with specific electronic properties, such as donor-acceptor type COFs. rsc.org These advanced COFs are designed to have enhanced carrier mobility and broad spectral absorption, making them suitable for applications in photocatalysis and electronics. rsc.org For instance, olefin-linked COFs have been synthesized using benzodifurandione-based linkers for applications in CO₂ photoreduction. acs.org

Advanced Mechanistic Studies and Theoretical Chemistry

Understanding Reactivity and Selectivity

The reactivity and selectivity of benzofuran-2-boronic acid in various chemical reactions are governed by a delicate interplay of several factors, including its susceptibility to protodeboronation, the electronic and steric environment of the reactants, and its Lewis acidic nature.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org The propensity of a given boronic acid to undergo protodeboronation is highly dependent on factors like reaction conditions and the nature of the organic substituent. wikipedia.org For heteroaromatic boronic acids, the position of the boronic acid group relative to the heteroatom can significantly influence stability.

While specific kinetic studies on the protodeboronation of benzofuran-2-boronic acid are not extensively documented in publicly available literature, general principles derived from studies on other aryl and heteroaryl boronic acids can provide valuable insights. The mechanism of protodeboronation can be influenced by pH. wikipedia.orgnih.gov In aqueous media, two primary mechanisms have been identified for simple aromatic boronic acids: a general acid-catalyzed pathway and a specific base-catalyzed pathway. wikipedia.org The base-catalyzed process involves the formation of a more reactive boronate species. wikipedia.orged.ac.uk

For heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridine boronic acid, additional pathways involving zwitterionic intermediates can lead to rapid protodeboronation under neutral pH conditions. wikipedia.org Although benzofuran (B130515) is not basic in the same way as pyridine, the oxygen heteroatom can still influence the electronic properties of the C-B bond. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the various mechanistic pathways of protodeboronation for a range of boronic acids. nih.gov A general kinetic model for aqueous protodeboronation as a function of pH has been developed, identifying up to seven distinct mechanistic pathways. nih.gov

FactorInfluence on ProtodeboronationRelevance to Benzofuran-2-boronic acid
pHCan catalyze the reaction through acid or base-mediated pathways. wikipedia.orgThe rate of protodeboronation is expected to be pH-dependent.
TemperatureHigher temperatures generally increase the rate of protodeboronation.Thermal stability is a key consideration in reactions involving this compound.
SolventAqueous media can facilitate protonolysis of the C-B bond. wikipedia.orgThe choice of solvent is critical for minimizing this side reaction.
Electronic EffectsElectron-donating or withdrawing groups on the aromatic ring can affect the stability of the C-B bond.The electron-rich nature of the benzofuran ring may influence its susceptibility.

Electronic and steric effects play a pivotal role in determining the outcome of reactions involving benzofuran-2-boronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-rich nature of the benzofuran ring system can influence the rates of key steps in the catalytic cycle, such as transmetalation.

In the context of Suzuki-Miyaura coupling, the electronic properties of the boronic acid and the reaction partner, as well as the steric hindrance around the reactive centers, can impact reaction efficiency and selectivity. For instance, in the coupling of sterically demanding di-ortho-substituted aryl halides with secondary alkylboronic acids, the choice of a suitable bulky phosphine (B1218219) ligand is crucial to achieve high reactivity and overcome steric hindrance. rsc.org While this example does not directly involve benzofuran-2-boronic acid, it highlights the general importance of steric factors.

The electronic nature of substituents on the benzofuran ring or the coupling partner can modulate the nucleophilicity of the organic group being transferred from the boron atom. Generally, electron-donating groups on the boronic acid can facilitate the transmetalation step. A computational analysis of the Suzuki-Miyaura reaction has shown that both steric and electronic properties of the boronic ester moiety can influence the rate of transmetalation. nih.gov

Boronic acids are known to act as Lewis acids, a property that can be harnessed in catalysis. nih.govnih.gov The boron atom in benzofuran-2-boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. This Lewis acidity is central to its role in various catalytic transformations, including dehydration, carbonyl condensation, and acylation reactions. nih.gov

The Lewis acidity of boronic acids can be exploited to activate carbonyl groups. For example, 2-formylphenylboronic acid has been shown to accelerate oxime formation through intramolecular coordination, highlighting the catalytic potential of the boronic acid moiety. nih.gov While specific studies on the catalytic applications of benzofuran-2-boronic acid leveraging its Lewis acidity are not widely reported, its ability to act as a Lewis acid catalyst in reactions involving benzofuran derivatives has been noted in broader reviews of benzofuran synthesis. nih.gov For instance, Lewis acids like boron trifluoride diethyl etherate have been used to promote Domino reactions for the synthesis of benzofuran derivatives. nih.gov The presence of the Lewis acidic boronic acid functionality on the benzofuran scaffold itself presents opportunities for intramolecular catalysis.

Catalytic ApplicationRole of Lewis AcidityPotential for Benzofuran-2-boronic acid
Carbonyl ActivationCoordination to the carbonyl oxygen enhances electrophilicity. nih.govCould catalyze reactions such as additions to carbonyls or imines.
Dehydration ReactionsFacilitates the removal of water. nih.govPotential catalyst for esterifications or amidations.
Cycloaddition ReactionsCan act as a Lewis acid to promote cycloadditions. nih.govMay catalyze Diels-Alder or other cycloaddition reactions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the intricate details of chemical reactions involving benzofuran-2-boronic acid. These methods allow for the exploration of reaction mechanisms, the prediction of reactivity, and the understanding of the structures of intermediates and transition states.

Density Functional Theory (DFT) is a powerful computational method used to predict the most likely reaction pathways for chemical transformations. For reactions involving benzofuran derivatives, DFT calculations can help to elucidate complex mechanisms. For example, DFT has been used to study the mechanism of B(C6F5)3-catalyzed reactions of benzofuran with diazoesters, revealing the favorability of certain pathways. researchgate.net

In the context of benzofuran-2-boronic acid, DFT could be employed to predict the pathways of its various reactions, such as Suzuki-Miyaura coupling or protodeboronation. Computational studies on the Suzuki-Miyaura reaction have provided insights into the energy profiles for different boronic acids and esters, helping to understand the influence of the boron substituent on the reaction rate. nih.gov Similarly, DFT calculations have been used to model the pathways of hydrodebromination that can accompany Suzuki-Miyaura reactions. mdpi.com Such computational approaches could be applied to predict the reaction pathways of benzofuran-2-boronic acid with a high degree of confidence.

A key advantage of computational chemistry is its ability to characterize the geometry and energy of transient species such as reaction intermediates and transition states, which are often difficult to study experimentally. Understanding the structure of these species is crucial for a complete mechanistic picture of a reaction.

Spectroscopic Characterization of Reaction Intermediates

The elucidation of reaction mechanisms in which benzofuran-2-boronic acid participates, particularly in transition metal-catalyzed cross-coupling reactions, relies heavily on the spectroscopic characterization of transient intermediates. While direct spectroscopic data for reaction intermediates of benzofuran-2-boronic acid are not extensively reported in dedicated studies, a substantial body of research on analogous arylboronic acids in reactions like the Suzuki-Miyaura coupling provides a strong framework for understanding the likely intermediates and their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, and mass spectrometry are pivotal in these investigations.

The primary intermediates anticipated in cross-coupling reactions involving benzofuran-2-boronic acid are boronate complexes and organometallic species, such as palladacycles. The formation of these intermediates is often inferred from in situ monitoring of the reaction mixture, allowing for the observation of species that are too unstable to be isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR spectroscopy is a powerful tool for probing the environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of its substituents. For tricoordinate boronic acids like benzofuran-2-boronic acid, the ¹¹B NMR signal is typically observed in the range of 27–33 ppm. Upon formation of a tetracoordinate boronate complex, through coordination with a Lewis base (e.g., hydroxide or alkoxide), a significant upfield shift to the range of 3–15 ppm is expected. This change in chemical shift provides direct evidence for the activation of the boronic acid, a crucial step in the catalytic cycle of many cross-coupling reactions.

In situ ¹H and ¹³C NMR spectroscopy can also provide valuable information about the organic framework of the intermediates. For instance, the formation of an organopalladium intermediate would lead to characteristic shifts in the signals of the benzofuran moiety, particularly for the protons and carbons near the site of metalation. Low-temperature NMR studies are often necessary to slow down the reaction rates and increase the concentration of these transient species to detectable levels.

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is another critical technique for identifying reaction intermediates. By carefully optimizing the experimental conditions, it is possible to detect and characterize charged intermediates directly from the reaction solution. For reactions involving benzofuran-2-boronic acid, ESI-MS could potentially identify key species such as [Pd(L)₂(benzofuran-2-yl)(X)] (where L is a ligand and X is a halide) or boronate complexes.

The following tables summarize the expected spectroscopic data for plausible reaction intermediates of benzofuran-2-boronic acid, based on data from analogous arylboronic acid systems.

Table 1: Expected ¹¹B NMR Chemical Shifts for Boron-Containing Intermediates

Intermediate SpeciesStructureExpected ¹¹B Chemical Shift (ppm)
Benzofuran-2-boronic acid28 - 32
Benzofuran-2-boronate5 - 10
Benzofuran-2-yl-trifluoroborate3 - 5

Table 2: Hypothetical ¹H NMR Data for a Benzofuran-2-yl Palladium(II) Intermediate

ProtonExpected Chemical Shift (ppm)Notes
H3Shifted downfield compared to starting materialDue to proximity to the electropositive palladium center.
H4-H7Minor shiftsLess influence from the palladium center.

Table 3: Key Mass Spectrometry Fragments for Potential Intermediates

Intermediate TypePlausible m/z Fragment
Oxidative Addition Product[Pd(L)₂(benzofuran-2-yl)(Br)]⁺
Transmetalation Intermediate[Pd(L)₂(benzofuran-2-yl)]⁺

It is important to emphasize that the data presented in the tables are illustrative and based on well-documented studies of similar arylboronic acids. Dedicated mechanistic investigations employing advanced spectroscopic techniques are required to definitively characterize the reaction intermediates of benzofuran-2-boronic acid and provide precise spectroscopic parameters.

Future Directions and Emerging Research Areas

Novel Catalytic Systems and Methodologies

The development of new catalytic strategies for the synthesis and functionalization of benzofuran (B130515) derivatives is a vibrant area of research. Scientists are moving beyond traditional palladium-catalyzed cross-coupling reactions to explore more sustainable and efficient alternatives.

Recent advancements include the use of nickel-based catalysts for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, a method that activates the typically inert aromatic C–F bond. beilstein-journals.org This approach allows for the synthesis of a diverse range of 2-arylbenzofurans under mild conditions. beilstein-journals.org Iron, an abundant and environmentally benign metal, is also gaining traction. An iron-catalyzed skeletal editing of benzofurans through boron insertion and silicon migration has been reported, offering a novel route to cyclic boronic acids. chinesechemsoc.org

Relay catalysis, combining a rhodium(I) complex with a Brønsted acid, has been developed for the tandem arylation and cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to produce benzofuran skeletons. researchgate.netacs.org Furthermore, gold- and silver-based catalysts are being explored for the synthesis of the benzofuran nucleus from alkynyl esters and quinols. acs.org The Petasis reaction, a multi-component reaction involving boronic acids, amines, and carbonyl compounds, is also being adapted to synthesize complex benzofuran derivatives, including α-(2-benzofuranyl)-glycine, with high diastereoselectivity. mdpi.com

These novel catalytic systems offer several advantages, including:

Increased Efficiency: Higher yields and faster reaction times.

Greater Selectivity: Precise control over the formation of specific isomers. mdpi.com

Broader Substrate Scope: Applicability to a wider range of starting materials.

Milder Reaction Conditions: Reduced energy consumption and improved safety. beilstein-journals.org

Sustainability: Utilization of earth-abundant and less toxic metals. chinesechemsoc.org

Applications in Flow Chemistry and Continuous Manufacturing

The principles of flow chemistry are being increasingly applied to the synthesis of benzofuran-2-boronic acid and its derivatives to enhance efficiency, safety, and scalability. Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. smolecule.comresearchgate.net

Microwave-assisted continuous-flow Suzuki-Miyaura reactions have been successfully employed for the synthesis of 2-aryl-substituted benzofurans. researchgate.net In this setup, a solution containing benzofuran-2-boronic acid and an iodoarene is pumped through a packed-bed reactor containing an encapsulated palladium catalyst while being irradiated with microwaves. researchgate.net This method has demonstrated high yields and selectivity, as seen in the reaction of benzofuran-2-boronic acid with 2-iodobromobenzene, which selectively yielded 2-(2-bromophenyl)benzofuran in 91% yield. researchgate.net

The integration of flow chemistry in the manufacturing of benzofuran-based compounds presents several key benefits:

Enhanced Safety: Minimizes the handling of hazardous reagents and intermediates. researchgate.net

Improved Scalability: Facilitates seamless transition from laboratory-scale synthesis to industrial production. smolecule.com

Higher Purity: Reduces the formation of byproducts, simplifying purification processes.

Automation: Allows for automated and continuous production, reducing manual labor and operational costs. researchgate.net

Challenges still remain, such as catalyst leaching in flow systems, which can lead to product contamination and reduced catalyst lifetime. Ongoing research focuses on developing more robust immobilized catalysts to address this issue.

Bioorthogonal Chemistry and Biological Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net Boronic acids, including benzofuran-2-boronic acid, are emerging as valuable tools in this field due to their unique reactivity. nih.gov

One key application is the development of fluorescent probes for biological imaging and sensing. For instance, benzofuran-2-boronic acid has been utilized as a fluorescent sensor for the detection of palladium (Pd²⁺) ions. researchgate.netresearchgate.net The weakly fluorescent benzofuran-2-boronic acid undergoes palladium-catalyzed dimerization to form a highly fluorescent derivative, allowing for the sensitive and selective detection of Pd²⁺. researchgate.netresearchgate.net This principle has been extended to create assays for other molecules, such as tertiary amines, which promote this dimerization reaction. researchgate.net

Furthermore, the vinyl group on derivatives like 5-vinyl-modified uridine (B1682114) nucleotide analog (VUTP) can act as a chemoselective handle. This allows for the post-transcriptional functionalization of RNA with probes like benzofuran-2-boronic acid via palladium-mediated oxidative Heck reactions. acs.org This enables the site-selective labeling of complex biomolecules, facilitating the study of their structure and function in their native environment. researchgate.netnih.gov

Development of New Functional Materials

The distinct electronic and structural properties of benzofuran-2-boronic acid make it a promising candidate for the development of novel functional materials. chemimpex.comchemimpex.com Its applications in materials science are expanding, particularly in the field of organic electronics.

Researchers are exploring the use of benzofuran-2-boronic acid derivatives in the creation of:

Organic Light-Emitting Diodes (OLEDs): The benzofuran core can be incorporated into the emissive layer of OLEDs to enhance their efficiency and stability. chemimpex.com

Polymers and Nanomaterials: It serves as a monomer or functionalizing agent in the synthesis of advanced polymers and nanomaterials with tailored properties for electronic devices. chemimpex.com

Luminescent Materials: The boronic acid group can coordinate with metal ions, such as lanthanides, to form metal-organic frameworks (MOFs) with luminescent properties for sensing applications. smolecule.com

The ability to tune the electronic properties of benzofuran-2-boronic acid through chemical modification allows for the rational design of materials with specific optical and electronic characteristics.

Computational Design of Benzofuran-2-boronic Acid Derivatives

Computational chemistry and molecular modeling are playing an increasingly crucial role in accelerating the discovery and development of new benzofuran-2-boronic acid derivatives with desired properties. By using computational methods, researchers can predict the biological activity, reactivity, and material properties of novel compounds before their synthesis.

Molecular docking studies, for example, are used to computationally screen libraries of virtual benzofuran derivatives to identify potential inhibitors for specific biological targets, such as enzymes implicated in cancer. nih.gov A 2022 study detailed the design and synthesis of new benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, with computational modeling guiding the selection of the most promising candidates. nih.gov

In the realm of materials science, computational methods can predict the electronic and optical properties of new materials based on benzofuran-2-boronic acid, aiding in the design of next-generation electronic and photonic devices. Similarly, computational analysis of reaction mechanisms, such as the iron-catalyzed skeletal editing of benzofurans, provides valuable insights that can guide the development of new and more efficient synthetic methodologies. chinesechemsoc.org

Q & A

Q. What safety precautions are essential when handling Benzofuran-2-boronic acid in the laboratory?

Benzofuran-2-boronic acid may cause skin and eye irritation (H315, H319). Researchers must wear nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. In case of contact, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How should Benzofuran-2-boronic acid be stored to maintain stability?

Store the compound in a tightly sealed container at room temperature, protected from moisture. While specific refrigeration is not mentioned, suppliers recommend storing boronic acids below 4°C for long-term stability. Avoid exposure to oxidizing agents .

Q. What analytical methods confirm the purity and structural integrity of Benzofuran-2-boronic acid?

Neutralization titration (97–113% purity range) is commonly used . Advanced techniques include:

  • ¹H/¹³C NMR : Verify boronic acid moiety (B–OH peaks at δ 7–9 ppm).
  • HPLC : Quantify anhydride impurities (present in varying amounts).
  • Mass spectrometry : Confirm molecular weight (161.95 g/mol) .

Advanced Research Questions

Q. How can Benzofuran-2-boronic acid be optimized for electrochemical sensor fabrication?

In a study, poly(Benzofuran-2-boronic acid) was electropolymerized on platinum electrodes using cyclic voltammetry (CV) in acetonitrile/0.1 M NaClO₄. Key parameters:

ParameterOptimized ValueImpact on Sensor Performance
Scan rate50 mV/sAffects polymer thickness
Monomer concentration10 mMHigher concentrations improve sensitivity
Number of CV cycles15Enhances electrode stability
The sensor achieved a detection limit of 49.14 µM for salbutamol sulfate using differential pulse voltammetry (DPV) .

Q. What mechanisms explain the binding affinity of Benzofuran-2-boronic acid to diols in separation protocols?

Boronic acids form reversible esters with 1,2- or 1,3-diols via B–O bond formation. The benzofuran moiety may enhance π-π interactions with aromatic analytes. Quantify binding using:

  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes.
  • Fluorescence quenching assays : Monitor interactions with fluorescent diols (e.g., alizarin red S) .

Q. How do anhydride impurities impact synthetic outcomes, and how can they be mitigated?

Anhydride impurities (from boronic acid dehydration) may reduce reactivity in Suzuki-Miyaura couplings. Mitigation strategies:

  • Recrystallization : Use methanol/water mixtures to isolate pure boronic acid.
  • In situ hydrolysis : Add H₂O (1 eq.) to reaction mixtures to regenerate B–OH groups .

Q. Why does Benzofuran-2-boronic acid exhibit distinct reactivity compared to phenylboronic acid in cross-coupling reactions?

The electron-rich benzofuran ring increases boronic acid Lewis acidity, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the fused ring may reduce coupling efficiency with bulky substrates. Compare kinetics via:

  • Kinetic studies : Monitor reaction progress using ¹¹B NMR.
  • Computational modeling : Analyze transition-state energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity ranges (e.g., 97–113%)?

The wide purity range (97–113% via neutralization titration) reflects variable anhydride content. To ensure reproducibility:

  • Pre-purify the compound : Use column chromatography (silica gel, ethyl acetate/hexane).
  • Standardize protocols : Report exact purification methods and analytical conditions in publications .

Methodological Recommendations

  • Electrochemical Studies : Use citrate-phosphate buffer (pH 6.5) for DPV to maximize SBS oxidation signals at 0.65 V .
  • Synthetic Applications : For Suzuki couplings, employ Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (4:1) at 80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.